Fluticasone 21-Isobutyrate
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Overview
Description
Fluticasone 21-Isobutyrate is a synthetic glucocorticoid compound. It is a derivative of fluticasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 21-Isobutyrate involves the esterification of fluticasone with isobutyric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
Fluticasone 21-Isobutyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various degradation products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction typically occurs at room temperature.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used. The reaction conditions vary depending on the desired product.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in halogenated compounds .
Scientific Research Applications
Fluticasone 21-Isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glucocorticoid receptor interactions and for developing new synthetic routes.
Biology: Employed in cell culture studies to investigate its effects on inflammatory pathways and immune responses.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: Applied in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams
Mechanism of Action
Fluticasone 21-Isobutyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of target genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Fluticasone Propionate: Another ester of fluticasone, commonly used in inhalers and nasal sprays.
Fluticasone Furoate: Known for its longer duration of action and used in combination with other drugs for treating asthma and COPD.
Uniqueness
Fluticasone 21-Isobutyrate is unique due to its specific ester linkage, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluticasone esters. This uniqueness can result in variations in potency, duration of action, and side effect profiles .
Properties
Molecular Formula |
C26H33F3O5S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26-/m1/s1 |
InChI Key |
FLWQKNXBDAHGQO-NMKXIHRTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |
Origin of Product |
United States |
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